molecular formula C22H20O10 B15338163 Daidzein 7-beta-D-Glucuronide Methyl Ester

Daidzein 7-beta-D-Glucuronide Methyl Ester

Cat. No.: B15338163
M. Wt: 444.4 g/mol
InChI Key: XQFWBDXNLSIFNE-SXFAUFNYSA-N
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Description

Daidzein 7-beta-D-Glucuronide Methyl Ester: is a derivative of daidzein, an isoflavone found predominantly in soybeans.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Daidzein 7-beta-D-Glucuronide Methyl Ester typically involves the glucuronidation of daidzein followed by methylation. The reaction conditions often require the use of glucuronyl transferase enzymes or chemical catalysts to facilitate the addition of the glucuronic acid moiety to daidzein. Subsequent methylation is achieved using methylating agents such as methyl iodide under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Daidzein 7-beta-D-Glucuronide Methyl Ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound back to its aglycone form, daidzein.

    Substitution: Nucleophilic substitution reactions can occur at the glucuronide or methyl ester moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Daidzein or partially reduced intermediates.

    Substitution: Various substituted glucuronides or esters.

Scientific Research Applications

Daidzein 7-beta-D-Glucuronide Methyl Ester is primarily used in proteomics research. It serves as a tool for studying the metabolism and biochemical pathways of daidzein isoflavone. This compound is also employed in metabolomics and phytochemical research to understand the biological effects and metabolic fate of isoflavones .

Mechanism of Action

The mechanism of action of Daidzein 7-beta-D-Glucuronide Methyl Ester involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and influencing signal transduction pathways related to isoflavone metabolism. The glucuronide moiety enhances its solubility and bioavailability, facilitating its uptake and distribution in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Daidzein: The aglycone form of Daidzein 7-beta-D-Glucuronide Methyl Ester.

    Genistein 7-beta-D-Glucuronide Methyl Ester: Another isoflavone glucuronide with similar properties.

    Biochanin A 7-beta-D-Glucuronide Methyl Ester: A related compound with a different isoflavone backbone.

Uniqueness

This compound is unique due to its specific glucuronide and methyl ester modifications, which enhance its solubility and bioavailability compared to its aglycone form. These modifications also influence its metabolic pathways and biological activities, making it a valuable tool in research .

Properties

Molecular Formula

C22H20O10

Molecular Weight

444.4 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate

InChI

InChI=1S/C22H20O10/c1-29-21(28)20-18(26)17(25)19(27)22(32-20)31-12-6-7-13-15(8-12)30-9-14(16(13)24)10-2-4-11(23)5-3-10/h2-9,17-20,22-23,25-27H,1H3/t17-,18-,19+,20-,22+/m0/s1

InChI Key

XQFWBDXNLSIFNE-SXFAUFNYSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O)O

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O)O

Origin of Product

United States

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